N-(piperidin-3-yl)butanamide
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Overview
Description
N-(piperidin-3-yl)butanamide is a chemical compound with the molecular formula C9H18N2O. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-3-yl)butanamide typically involves the reaction of piperidine with butanoyl chloride under basic conditions. The reaction proceeds as follows:
- Piperidine is reacted with butanoyl chloride in the presence of a base such as triethylamine.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of green solvents like ethanol is also preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(piperidin-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to yield primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Corresponding amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-(piperidin-3-yl)butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential therapeutic applications, such as analgesics and anti-inflammatory agents.
Industry: The compound is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of N-(piperidin-3-yl)butanamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application. In some cases, the compound may act by intercalating with DNA or inhibiting specific enzymes .
Comparison with Similar Compounds
- N-(piperidin-4-yl)butanamide
- N-(piperidin-2-yl)butanamide
- N-(piperidin-3-yl)propionamide
Comparison: N-(piperidin-3-yl)butanamide is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to N-(piperidin-4-yl)butanamide, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
Properties
IUPAC Name |
N-piperidin-3-ylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-4-9(12)11-8-5-3-6-10-7-8/h8,10H,2-7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTMXZAUERTTFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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